Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methyl ester group, and a hydroxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products
Oxidation: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-oxophenyl)propanoate.
Reduction: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanol.
Substitution: 2-amino-3-(4-hydroxyphenyl)propanoic acid methyl ester.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate is used as an intermediate for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional groups.
Biology
This compound is used in the synthesis of peptides and peptidomimetics. The Boc group provides stability during peptide bond formation and can be easily removed under mild conditions.
Medicine
In pharmaceutical research, it serves as a building block for the synthesis of drug candidates. Its structure is similar to that of tyrosine, making it useful in the design of tyrosine kinase inhibitors.
Industry
In the chemical industry, it is used in the production of fine chemicals and as a precursor for various biologically active compounds.
Mechanism of Action
The mechanism by which methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate exerts its effects depends on its application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions. In drug design, the compound can interact with specific enzymes or receptors, mimicking the natural substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Lacks the hydroxy group on the phenyl ring.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347386 | |
Record name | Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188576-13-8 | |
Record name | Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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